molecular formula C6H4O5 B134802 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid CAS No. 499-78-5

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid

Cat. No. B134802
CAS RN: 499-78-5
M. Wt: 156.09 g/mol
InChI Key: UUUICOMMFFTCHS-UHFFFAOYSA-N
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Description

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyranones. Pyranones are characterized by a six-membered ring structure containing one oxygen atom, one ketone group, and at least one hydroxyl group. This particular compound features a carboxylic acid group, which contributes to its acidity and potential reactivity with other chemicals.

Synthesis Analysis

The synthesis of related pyranone compounds has been explored in various studies. For instance, the synthesis of 5-hydroxy-3-oxopent-4-enoic acid esters, which are structurally related to 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, has been achieved through the transformation into bis-potassium salts, followed by in situ release of the sensitive acids and conversion into substituted 4-hydroxy-2H-pyran-2-ones under mild conditions . Although the exact synthesis of 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyranone derivatives has been characterized using various spectroscopic methods and, in some cases, single-crystal X-ray diffraction . These compounds typically exhibit an enolic structure in both solution and solid states, which is likely to be the case for 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid as well. The presence of substituents on the pyranone ring can influence the overall molecular geometry and electronic distribution.

Chemical Reactions Analysis

Pyranone compounds are known to undergo various chemical reactions due to the presence of reactive functional groups. For example, the carboxylic acid group can participate in esterification and amidation reactions, while the hydroxyl group can be involved in substitution reactions . The ketone group can also undergo reactions typical of carbonyl compounds, such as condensation and addition reactions. These reactions can be used to synthesize a wide range of derivatives with potential applications in pharmaceuticals and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyranone compounds, including 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, are influenced by their molecular structure. The presence of both hydroxyl and carboxylic acid groups suggests that this compound is likely to be polar and capable of forming hydrogen bonds, which can affect its solubility in various solvents. The compound's acidity is also an important chemical property, as it can determine its reactivity and interaction with bases. The exact physical properties such as melting point, boiling point, and density would require empirical determination through experimental methods.

Scientific Research Applications

Chemical Synthesis and Characterization

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid has been explored in various chemical synthesis processes. For instance, Wiedemann and Grohmann (2009) detailed the synthesis and characterization of related compounds, emphasizing the structural properties in both solution and solid states, as well as unsuccessful attempts at ring-closing metathesis (Wiedemann & Grohmann, 2009).

Biological Activity and Pharmacological Potential

Kletskov et al. (2018) synthesized novel comenic acid derivatives containing isoxazole and isothiazole moieties using methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate. These derivatives showed a synergistic effect with the antitumor drug Temobel in chemotherapy for brain tumors, highlighting its potential in pharmacological research (Kletskov et al., 2018).

Material Science and Organic Synthesis

In the field of material science and organic synthesis, Obydennov et al. (2014) reported on the synthesis of 6-aryl- and 5-aroylcomanic acids from 5-aroyl-4-oxo-4H-pyran-2-carboxylic acids through a deformylative rearrangement and ring-opening/ring-closure sequence, contributing to the development of new synthetic routes (Obydennov, Röschenthaler, & Sosnovskikh, 2014).

Quantum-Chemical Studies

Rogachevskii et al. (2009) conducted a quantum-chemical study on pyran-4-one derivatives, including 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid, exploring their electronic structure and ligand-receptor binding mechanisms. This research provides insights into the molecular interactions and potential therapeutic applications of these compounds (Rogachevskii, Plakhova, & Shelykh, 2009).

Dermatological Applications

H. Rho et al. (2007) synthesized a derivative of kojic acid, a compound structurally related to 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid, and evaluated its biological activities, including tyrosinase inhibition and antioxidant properties. This research is significant for dermatological applications and skin care product development (Rho et al., 2007).

Green Chemistry and Environmentally Friendly Synthesis

Kiyani and Ghorbani (2014) described a green and environmentally friendly synthesis of various 4H-chromens and 4H-pyrans, demonstrating the potential of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid derivatives in sustainable chemical processes (Kiyani & Ghorbani, 2014).

properties

IUPAC Name

5-hydroxy-4-oxopyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O5/c7-3-1-5(6(9)10)11-2-4(3)8/h1-2,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUICOMMFFTCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C(C1=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060103
Record name 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo-
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Molecular Weight

156.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid

CAS RN

499-78-5
Record name Comenic acid
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Record name 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo-
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Record name 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo-
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Record name 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo-
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Record name 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

Comenic acid was found to be an excellent representative of the gamma-pyrone group in use for the purposes of the present invention. 5-hydroxy-4-oxo-4H-pyran-2-carbon acid, or comenic acid, exists in the form of yellowish crystals, has a melting point of about 270° C., and has a molecular mass equal to 156.095 (C6H4O5). Comenic acid is moderately water- and alcohol-soluble and practically insoluble in nonpolar organic solvents. Comenic acid is produced from kojic acid with good yield. Comenic acid is one of the ingredients of a widely used antibacterial medicinal preparation sold in Russia, Baliz-2.
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Synthesis routes and methods II

Procedure details

34.5 q of 5-benzyloxy-4-pyrone-2-carboxylic acid was suspended in 500 ml of concentrated hydrochloric acid and 250 ml of water and reacted for 1 hour at 80° C. The reaction solution was cooled with ice, and the formed crystal was taken out by filtration, washed with water and then dried, to obtain 16.6 g of 5-hydroxy-4-pyrone-2-carboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
IN Domnin, LA Remizova, AD Misharev… - Russian journal of …, 2008 - Springer
… Comenic acid (Ia, 5-hydroxy-4-oxo-4H-pyran-2carboxylic acid) was synthesized according to the procedure described in [13] from kojic acid in three steps (protection of the hydroxy …
Number of citations: 3 link.springer.com
J Bransova, M Uher, J Brtko - Chem. Papers, 1994 - researchgate.net
… Preparation of 5-hydroxy-4-oxo-4H-pyran-2carboxylic acid … derivatives of 5-hydroxy-4-oxo4H-pyran-2-carboxylic acid, can … of 5hydroxy-4-oxo-4H-pyran-2-carboxylic acid methyl ester. …
Number of citations: 5 www.researchgate.net
CT MABUNI - 1972 - search.proquest.com
… PART TWO : THE TSOLATTON AND TIDENT TFT CATTON OF COMENT C ACID (5-HYDROXY-4-OXO-4H-PYRAN-2-CARBOXYLIC ACID) FROM PTNK DISEASETBACTERIA … (5-HYDROXY-4-oxo-4H-PYRAN-2-CARBOXYLIC …
Number of citations: 2 search.proquest.com
AV Kletskov, VI Potkin, IA Kolesnik… - Natural Product …, 2018 - journals.sagepub.com
… solution of 1.06 g (6.79 mmol) 5-hydroxy-4-oxo-4H-pyran-2carboxylic acid 1 in 65 mL methanol 0.05 g p-toluenesulfonic acid was added, and the mixture was refluxed for 4 h (control by …
Number of citations: 12 journals.sagepub.com
IA Kolesnik, AV Kletskov, SK Petkevich… - … AND FUNCTION OF …, 2018 - ibn.idsi.md
Isothiazole and isoxazole are known to be fragments of wide range of biologically active compounds [1]. These 1, 2-azoles often exhibit similar biological activity [2, 3]. Previously we …
Number of citations: 0 ibn.idsi.md
LI Ivashchenko, SV Kozin, LV Vasil'eva… - Russian Journal of …, 2023 - Springer
… Comenic acid (5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid, H 2 Com, H 2 L) has long been … of magnesium complex with 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid in the crystal. …
Number of citations: 0 link.springer.com
CR Lima, JRA Silva, É De Tássia Carvalho Cardoso… - Molecules, 2014 - mdpi.com
… interaction mechanism of inhibition was investigated with KA, tropolone and four KA analogs: 2-Ethyl-3-hydroxy-4H-pyran-4-one (INH1), 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid (…
Number of citations: 48 www.mdpi.com
PK Ambre, R RS Pissurlenkar, AS Jagyasi… - Anti-Infective …, 2012 - ingentaconnect.com
In silico methods have been used to identify five different classes of compounds as inhibitors of the essential Plasmodium falciparum enzyme lactate dehydrogenase (LDH). The …
Number of citations: 2 www.ingentaconnect.com
SV Kozin, LI Ivashchenko, AA Kravtsov, LV Vasilyeva… - Biophysics, 2023 - Springer
… For example, comenic acid (5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid), which is a component of the drug Baliz 2, accelerates the healing of duodenal ulcers. It was found based on …
Number of citations: 0 link.springer.com
AN PIROGOVA, RV GOROKHOV, FA KOLOKOLOV…
Number of citations: 0

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